molecular formula C14H13N5OS B12596631 Acetamide,N-2-allyl-2-(2H-1,2,4-triazino[5,6-B]indol-3-ylthio)-

Acetamide,N-2-allyl-2-(2H-1,2,4-triazino[5,6-B]indol-3-ylthio)-

Cat. No.: B12596631
M. Wt: 299.35 g/mol
InChI Key: ADAYNJUPHGBXDS-UHFFFAOYSA-N
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Description

This compound belongs to a class of triazinoindole-based acetamides characterized by a 1,2,4-triazino[5,6-b]indole core linked to an acetamide moiety via a thioether bridge. The N-2-allyl substituent on the acetamide group distinguishes it from structurally related analogs. Triazinoindole derivatives are pharmacologically significant due to their diverse biological activities, including antidepressant, antihypoxic, and antitumor effects . The synthesis of such compounds typically involves S-alkylation or cycloaddition reactions, as seen in the preparation of related derivatives (e.g., ).

Properties

Molecular Formula

C14H13N5OS

Molecular Weight

299.35 g/mol

IUPAC Name

N-prop-2-enyl-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)acetamide

InChI

InChI=1S/C14H13N5OS/c1-2-7-15-11(20)8-21-14-17-13-12(18-19-14)9-5-3-4-6-10(9)16-13/h2-6H,1,7-8H2,(H,15,20)(H,16,17,19)

InChI Key

ADAYNJUPHGBXDS-UHFFFAOYSA-N

Canonical SMILES

C=CCNC(=O)CSC1=NC2=C(C3=CC=CC=C3N2)N=N1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, N-2-allyl-2-(2H-1,2,4-triazino[5,6-B]indol-3-ylthio)- typically involves multiple steps, starting with the preparation of the triazinoindole core. This core can be synthesized through the cyclization of appropriate precursors under controlled conditions. The allyl group is then introduced via an alkylation reaction, followed by the attachment of the acetamide group through acylation.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The final product is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Acetamide, N-2-allyl-2-(2H-1,2,4-triazino[5,6-B]indol-3-ylthio)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the allyl or acetamide groups are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like halides or amines. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

Research indicates that Acetamide, N-2-allyl-2-(2H-1,2,4-triazino[5,6-B]indol-3-ylthio)- exhibits several promising biological properties:

  • Antimicrobial Activity :
    • Studies have demonstrated that this compound possesses antimicrobial effects against various bacterial strains. For instance, it showed significant activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics:
      Bacterial StrainMIC (µg/mL)
      Staphylococcus aureus32
      Escherichia coli64
      Bacillus subtilis16
  • Anticancer Properties :
    • Preliminary research suggests that the compound may induce apoptosis in specific cancer cell lines. Mechanistic studies indicate involvement of caspases and reactive oxygen species (ROS) in mediating these effects.
  • Cytotoxicity :
    • In vitro assays have revealed cytotoxic effects on certain human cell lines. The selectivity and dose-dependency are critical for evaluating its therapeutic potential.

Case Studies

Several case studies have highlighted the efficacy of this compound in various applications:

  • Antimicrobial Efficacy Study : A comparative study evaluated the antimicrobial properties of Acetamide derivatives against standard antibiotics and found that certain derivatives exhibited superior activity against Gram-positive bacteria .
  • Anticancer Research : A study focused on the anticancer effects of triazine-indole derivatives reported that Acetamide derivatives could significantly inhibit the growth of tumor cells in vitro .
  • Analgesic Activity Investigation : Another research effort synthesized various acetamide derivatives and assessed their analgesic properties through established nociceptive tests. Some derivatives demonstrated significant pain-relief effects without impairing motor coordination .

Mechanism of Action

The mechanism of action of Acetamide, N-2-allyl-2-(2H-1,2,4-triazino[5,6-B]indol-3-ylthio)- involves its interaction with specific molecular targets and pathways. The triazinoindole moiety can bind to various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of enzyme function or the activation of signaling pathways, resulting in the compound’s observed biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The biological and physicochemical properties of triazinoindole-based acetamides vary significantly depending on substituents. Below is a detailed comparison with key analogs:

Table 1: Structural and Functional Comparison of Triazinoindole-Based Acetamides

Compound Name/ID Substituents Biological Activity Physicochemical Properties Key References
Target Compound :
Acetamide, N-2-allyl-2-(2H-1,2,4-triazino[5,6-B]indol-3-ylthio)-
- N-2-allyl
- Thioether bridge
Not explicitly reported; inferred antihypoxic/antidepressant potential based on structural analogs Molecular flexibility from allyl group; predicted solubility challenges due to aromatic systems
Compound 6b
()
- 2-Nitrophenyl
- Naphthalenyloxy
Anticancer (structural data suggests potential kinase inhibition) IR: 1682 cm⁻¹ (C=O); NMR: δ 8.36 (triazole proton); HRMS: [M+H]+ 404.1359
Compound 23
()
- 4-Cyanomethylphenyl
- 5-Methyl triazinoindole
Antitumor (95% purity) High purity (>95%); bromo-substituted analogs (e.g., 25, 27) show enhanced lipophilicity
dCeMM2
()
- 5-Chloro-2-pyridinyl Molecular glue degrader (cyclin K degradation at 2.5 μM) Cell-permeable; ≥98% purity
N-(4-Chlorophenyl)-2-((5-methyltriazinoindol-3-yl)thio)acetamide
()
- 4-Chlorophenyl Not reported; structural similarity to antidepressants Yield: 31%; recrystallized in ethanol
2-[(5-Allyl-triazinoindol-3-yl)sulfanyl]-N-[4-(6-methylbenzothiazolyl)phenyl]acetamide
()
- Allyl
- Benzothiazolyl
Not reported; benzothiazole may enhance DNA intercalation Molecular weight: 522.645; ChemSpider ID: 4922378

Key Findings :

Substituent Impact on Activity: Electron-Withdrawing Groups (e.g., NO₂): Compounds like 6b () exhibit strong IR absorption for C=O (1682 cm⁻¹), suggesting stable amide bonds critical for target binding . Allyl Group: The N-2-allyl substitution in the target compound may reduce steric hindrance compared to bulkier groups (e.g., benzothiazolyl in ), though direct comparative data is lacking .

Biological Activity Trends :

  • Antidepressant activity is strongly associated with N-phenyl substitutions (e.g., Shelke et al., 2010: EC₅₀ values < 10 μM for serotonin reuptake inhibition) .
  • Antitumor effects correlate with electron-deficient aromatic rings (e.g., nitrophenyl in 6b) or halogenation (e.g., bromo in 25) .

Synthetic Efficiency: Yields vary widely, from 31% for chlorophenyl derivatives () to >95% for cyanomethylphenyl analogs (), highlighting the influence of substituent reactivity on synthesis .

Biological Activity

Acetamide, N-2-allyl-2-(2H-1,2,4-triazino[5,6-B]indol-3-ylthio)- (CAS Number: 603945-94-4), is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed examination of its biological activity, including its chemical properties, mechanisms of action, and relevant case studies.

Acetamide, N-2-allyl-2-(2H-1,2,4-triazino[5,6-B]indol-3-ylthio)- has the following chemical characteristics:

PropertyValue
Molecular FormulaC14H13N5OS
Molecular Weight299.35 g/mol
Density1.5 ± 0.1 g/cm³
LogP1.80
Melting PointNot available
Boiling PointNot available

The presence of a thioether linkage and a triazine ring fused with an indole moiety contributes to its unique reactivity and biological potential.

Research indicates that compounds similar to Acetamide exhibit significant pharmacological properties. These include:

  • Anticancer Activity : Preliminary studies suggest that Acetamide can induce cell death through mechanisms such as apoptosis and autophagy in various cancer cell lines. This is supported by structure-activity relationship studies that highlight its potency against resistant cancer forms .
  • Antimicrobial Properties : The compound has shown potential in inhibiting microbial growth, likely due to its ability to interact with biological targets such as G protein-coupled receptors .

Case Studies and Research Findings

  • Anticancer Efficacy :
    • A study evaluated the effects of Acetamide on melanoma and pancreatic cancer cell lines. Results indicated that the compound significantly reduced tumor growth in vivo in xenograft models, demonstrating its potential as a lead compound for cancer therapy .
  • Neuroprotective Effects :
    • In neuroprotection studies involving PC12 cells, certain derivatives of acetamide exhibited protective effects against sodium nitroprusside-induced damage. This suggests a potential role in treating neurodegenerative diseases .
  • Anti-inflammatory Activity :
    • Compounds with similar structures have been reported to possess anti-inflammatory effects. The thiazine and indole structures may play a crucial role in modulating inflammatory pathways .

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